molecular formula C13H17Cl2N3O2 B026801 L-Histidine, 3-(phenylmethyl)-, dihydrochloride CAS No. 109013-61-8

L-Histidine, 3-(phenylmethyl)-, dihydrochloride

Cat. No.: B026801
CAS No.: 109013-61-8
M. Wt: 318.2 g/mol
InChI Key: GLOPXNOWILIPAG-LTCKWSDVSA-N
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Description

L-Histidine, 3-(phenylmethyl)-, dihydrochloride is a chemical compound with the molecular formula C13H17Cl2N3O2. It is a derivative of the amino acid histidine, where the histidine molecule is modified by the addition of a phenylmethyl group. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .

Preparation Methods

The synthesis of L-Histidine, 3-(phenylmethyl)-, dihydrochloride typically involves the reaction of L-histidine with benzyl chloride in the presence of a suitable base. The reaction conditions often include an aqueous or organic solvent, and the product is purified through crystallization or chromatography techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

L-Histidine, 3-(phenylmethyl)-, dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

L-Histidine, 3-(phenylmethyl)-, dihydrochloride is widely used in scientific research, particularly in:

    Chemistry: As a reagent in various chemical reactions and synthesis of complex molecules.

    Biology: In studies involving protein structure and function, as it can be incorporated into peptides and proteins.

    Medicine: Research on its potential therapeutic applications, including its role in enzyme inhibition and receptor binding.

    Industry: Used in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of L-Histidine, 3-(phenylmethyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylmethyl group enhances its binding affinity to these targets, leading to modulation of their activity. This compound can inhibit or activate enzymes, depending on the context, and can also interact with receptors to influence cellular signaling pathways .

Comparison with Similar Compounds

L-Histidine, 3-(phenylmethyl)-, dihydrochloride can be compared with other histidine derivatives, such as:

Properties

IUPAC Name

(2S)-2-amino-3-(3-benzylimidazol-4-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2.2ClH/c14-12(13(17)18)6-11-7-15-9-16(11)8-10-4-2-1-3-5-10;;/h1-5,7,9,12H,6,8,14H2,(H,17,18);2*1H/t12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOPXNOWILIPAG-LTCKWSDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=NC=C2C[C@@H](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00550474
Record name 3-Benzyl-L-histidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109013-61-8
Record name 3-Benzyl-L-histidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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L-Histidine, 3-(phenylmethyl)-, dihydrochloride
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L-Histidine, 3-(phenylmethyl)-, dihydrochloride

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